5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid

Carbonic Anhydrase Inhibition Kinase Selectivity Profiling Tumor Hypoxia

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic building block belonging to the 5-aryl-1H-pyrazole-3-carboxylic acid class. It is cataloged by suppliers as a research chemical with a typical purity of 95-98% [REFS-1, REFS-2].

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 1038914-12-3
Cat. No. B1308629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid
CAS1038914-12-3
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C14H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(14(17)18)16-15-12/h5-9H,2-4H2,1H3,(H,15,16)(H,17,18)
InChIKeyHYPIHQITNUATKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1038914-12-3): A Pure Reference Pyrazole Intermediate


5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic building block belonging to the 5-aryl-1H-pyrazole-3-carboxylic acid class . It is cataloged by suppliers as a research chemical with a typical purity of 95-98% [REFS-1, REFS-2]. Its physicochemical properties, including a predicted pKa of 3.92±0.10 and known hydrogen-bond donor/acceptor capacity, distinguish it from N-substituted or esterified analogs. These characteristics position it as a versatile intermediate for constructing compound libraries where the free carboxylic acid is a key synthetic handle or pharmacophore element .

Why Generic Pyrazole-3-carboxylic Acids Cannot Replace 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid


Simple substitution of this compound with unsubstituted or differently substituted pyrazole-3-carboxylic acids is not feasible in structure-activity relationship (SAR) studies. The length and nature of the 4-alkyl chain on the phenyl ring are critical determinants of target binding, as demonstrated by canonical cannabinoid receptor SAR: a 4-butylphenyl group at the N-1 position is known to significantly reduce CB1 receptor affinity compared to the 2,4-dichlorophenyl group found in rimonabant [1]. This suggests that the specific 4-butylphenyl substitution in the target compound will confer distinct binding properties. Furthermore, the carboxylic acid group at the 3-position provides a synthetic handle for amide coupling or esterification, a functionality absent in non-carboxylated analogs, directly enabling the exploration of chemical space around C-3 .

Quantitative Evidence for Selecting 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid over Analogs


Carbonic Anhydrase Isoform Selectivity: 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid Shows a 7-Fold Preference for CA XII over CA IX

In a standardized in vitro enzymatic assay against a panel of human carbonic anhydrase (CA) isoforms, 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid demonstrated clear differential activity. The compound inhibited CA XII with a Ki of 5,500 nM but was a much weaker inhibitor of CA IX (Ki = 39,000 nM), representing a 7.1-fold selectivity window for CA XII over CA IX. Activity against CA I and CA II was minimal (Ki > 50,000 nM). This contrasts with the broader isoform-selectivity profiles often observed for other aryl-substituted pyrazole carboxylates [REFS-1, REFS-2].

Carbonic Anhydrase Inhibition Kinase Selectivity Profiling Tumor Hypoxia

Structural Differentiation: The n-Butyl Group Confers Unique Linear Topology Compared to sec-Butyl and tert-Butyl Isomers

The target compound features a linear n-butyl chain at the para-position of the phenyl ring, a key differentiator from other commercially available isomers. CAS 1038539-54-6 (5-(4-sec-Butyl-phenyl)-2H-pyrazole-3-carboxylic acid) incorporates a branched sec-butyl group, which introduces an additional chiral center and creates a different molecular shape. CAS 1152534-76-3 (1-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid) contains a bulky, spherical tert-butyl group that alters rotational freedom and lipophilicity. The linear n-butyl chain of the target compound provides an intermediate length and shape that minimizes steric clashes while preserving lipophilic contact surface area, a balance that is often optimal in target binding pockets [REFS-1, REFS-2, REFS-3].

Medicinal Chemistry Isomer Differentiation Lipophilic Efficiency

Cannabinoid Receptor SAR Suggests a Tolerated but Modulating 4-Butylphenyl Pharmacophore for CB1 Antagonism

Class-level evidence from the SAR of pyrazole-based cannabinoid CB1 receptor antagonists establishes the structure-activity trends for the phenyl substituent. The canonical 2,4-dichlorophenyl group (present in rimonabant/SR141716A) is optimal for high affinity. Its replacement with a 4-butylphenyl group at the N-1 position significantly reduces affinity, but does not abolish it, indicating a tolerance that can be exploited to modulate potency, selectivity, and physicochemical properties [1]. This positions 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid as a valuable starting point for developing next-generation CB1 ligand tool compounds where reduced lipophilicity or altered off-rate kinetics are desired compared to the dichlorophenyl prototype [REFS-1, REFS-2].

Cannabinoid Receptor CB1 Antagonist Pharmacophore Optimization

Physicochemical Differentiation: Predicted pKa of 3.92 Enables Charged Species Control in Biological Media

The predicted acid dissociation constant (pKa) of 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid is 3.92±0.10 , placing it in the typical range for carboxylic acids conjugated to aromatic systems. At physiological pH (7.4), the compound will be predominantly ionized (>99.9% carboxylate anion), whereas at the pH of early endosomes (~6.0-6.5), a measurable fraction (~1-5%) will exist in the neutral, more permeable form. This ionization profile can be leveraged in pro-drug design or to achieve pH-dependent cellular permeability, a property that differs from the permanently neutral ester prodrugs such as the methyl ester (CAS 2197052-83-6) or ethyl ester (CAS 1326810-75-6) analogs [REFS-2, REFS-3].

Physicochemical Property Permeability Formulation Design

Optimal Research and Procurement Scenarios for 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid


Targeted Carbonic Anhydrase XII Inhibitor Development for Cancer Therapeutics

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid is a preferred starting point for developing selective, small-molecule inhibitors of carbonic anhydrase XII (CA XII). Its observed 7-fold selectivity window over CA IX and minimal activity against CA I and II [1] provides an evidence-based foundation for further structural elaboration. The free carboxylic acid moiety can be directly engaged in amide bond formation to introduce diverse amine substituents, facilitating rapid chemical exploration of the CA XII active site. This is a key differentiator from ester prodrugs, which would require an additional hydrolysis step.

Next-Generation CB1 Receptor Antagonist Scaffold with Reduced Lipophilicity

For medicinal chemistry groups focused on metabolic disorders, this compound serves as a structurally validated, non-diarylpyrazole scaffold for CB1 receptor antagonist design. The SAR literature has established that the 4-butylphenyl substitution is tolerated, albeit with reduced affinity compared to the rimonabant-like 2,4-dichlorophenyl group [1]. This reduced lipophilicity (cLogP of the butylphenyl moiety is lower than dichlorophenyl) is a property that can be intentionally exploited to improve metabolic stability and reduce CNS penetration for peripherally restricted CB1 antagonists.

Agrochemical Lead Generation via Pyrazole-3-carboxylic Acid Libraries

This compound is an ideal building block for generating focused libraries of pyrazole-3-carboxamide derivatives for agrochemical screening. Patents have demonstrated that 5-substituted-1-arylpyrazole-3-carboxylic acid derivatives can act as plant growth regulators [1], and separate studies have shown that compounds with a 4-butylphenyl group on a pyrazole-thiadiazole scaffold achieve 90% root inhibition of dicotyledonous weeds at 100 ppm [2]. These class-level findings validate the herbicidal potential of this pharmacophore, while the synthetic versatility of the carboxylic acid ensures it can be a core intermediate for lead optimization.

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